4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . It also contains a hydrazinecarbonyl group and a bis(2-methoxyethyl)benzenesulfonamide group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of similar compounds typically involves the coupling of the appropriate benzo[d]thiazol-2-yl and benzenesulfonamide derivatives . The hydrazinecarbonyl group could potentially be introduced via a condensation reaction with a hydrazine derivative.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It likely has a complex 3D structure due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the hydrazinecarbonyl group could potentially undergo condensation reactions, while the benzenesulfonamide group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and stability .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
- The study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activities
- Gul et al. (2016) synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and carbonic anhydrase inhibitory activity. The 3,4,5-trimethoxy and 4-hydroxy derivatives showed interesting cytotoxic activities, suggesting their potential in anti-tumor studies (Gul et al., 2016).
- A different study introduced novel 4-thiazolidinones containing benzothiazole moiety, showing antitumor screening against several cancer cell lines. These findings point to the promising anticancer activity of these compounds, which can be further explored for therapeutic applications (Havrylyuk et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O5S2/c1-30-9-7-26(8-10-31-2)33(28,29)15-5-3-13(4-6-15)19(27)24-25-20-23-18-16(22)11-14(21)12-17(18)32-20/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIYHIQNMWWFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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